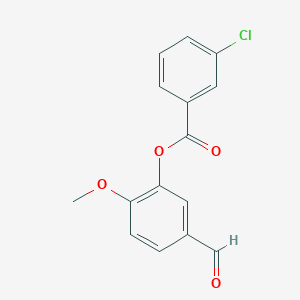

5-Formyl-2-methoxyphenyl 3-chlorobenzoate

説明

5-Formyl-2-methoxyphenyl 3-chlorobenzoate is a substituted aromatic ester characterized by a 3-chlorobenzoate moiety esterified to a 5-formyl-2-methoxyphenyl group. Its structural features include:

- 3-Chlorobenzoate group: Aromatic rings with chlorine substituents are known for their resistance to microbial degradation and enhanced stability in environmental conditions .

Synthesis: While direct evidence for the synthesis of this compound is lacking, analogous formylation methods, such as the Rieche formylation (using dichloromethyl methyl ether and SnCl₄ as a catalyst), are employed to introduce formyl groups onto methoxy-substituted aromatic systems . Esterification with 3-chlorobenzoic acid would likely follow standard protocols for benzoate ester formation.

特性

IUPAC Name |

(5-formyl-2-methoxyphenyl) 3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-19-13-6-5-10(9-17)7-14(13)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXSDQOZKRMJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-methoxyphenyl 3-chlorobenzoate typically involves the esterification of 5-formyl-2-methoxyphenol with 3-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of 5-Formyl-2-methoxyphenyl 3-chlorobenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

化学反応の分析

Types of Reactions:

Oxidation: The formyl group in 5-Formyl-2-methoxyphenyl 3-chlorobenzoate can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: 5-Formyl-2-methoxyphenyl 3-chlorobenzoic acid.

Reduction: 5-Hydroxymethyl-2-methoxyphenyl 3-chlorobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 5-Formyl-2-methoxyphenyl 3-chlorobenzoate is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving formyl and methoxy groups.

Industry: In the industrial sector, 5-Formyl-2-methoxyphenyl 3-chlorobenzoate can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 5-Formyl-2-methoxyphenyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

類似化合物との比較

The physicochemical and biological properties of 5-formyl-2-methoxyphenyl 3-chlorobenzoate can be contextualized against structurally related compounds, focusing on substituent effects, degradation pathways, and microbial interactions.

Structural and Functional Analogues

Key Observations :

- Chlorine substitution: The 3-chloro group in the benzoate moiety significantly reduces biodegradation rates compared to non-chlorinated analogues. This is attributed to the production of 4-chlorocatechol as a persistent intermediate in Actinobacteria-mediated degradation .

Degradation Pathways

5-Formyl-2-methoxyphenyl 3-chlorobenzoate is expected to undergo initial ester hydrolysis to yield 3-chlorobenzoic acid and 5-formyl-2-methoxyphenol. Further degradation would depend on microbial consortia:

3-Chlorobenzoate degradation :

- In Rhodococcus opacus, 3-chlorobenzoate is metabolized via 3-chlorocatechol or 4-chlorocatechol intermediates, depending on strain-specific pathways .

- Phototrophic bacteria like Rhodopseudomonas palustris dechlorinate 3-chlorobenzoate to benzoate under anaerobic, light-dependent conditions .

Comparison of Degradation Rates :

Microbial Interactions

- Induction of Degradation Pathways: Chlorinated benzoates strongly induce the clcABD operon in Pseudomonas putida, which encodes enzymes for chlorocatechol degradation. This induction is repressed by succinate and fumarate via transcriptional regulation of ClcR . In contrast, non-chlorinated benzoates primarily induce the catBCA operon, which is unaffected by succinate .

- Substrate Specificity :

Biosensor Responses :

| Substrate | Induction (β-galactosidase Activity) | Conditions |

|---|---|---|

| 3-Chlorobenzoate | 13-fold (glucose + 3CBA) | Anaerobic |

| Benzoate | 2-fold (glucose + benzoate) | Aerobic |

| 2,4-Dichlorophenol | 10.79% response | Aerobic |

生物活性

5-Formyl-2-methoxyphenyl 3-chlorobenzoate is a compound of significant interest in both organic synthesis and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Formyl-2-methoxyphenyl 3-chlorobenzoate features a formyl group, a methoxy group, and a chlorobenzoate moiety, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.

The biological activity of 5-Formyl-2-methoxyphenyl 3-chlorobenzoate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modification of enzyme activity. Additionally, the methoxy group enhances the compound's lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of derivatives related to 5-Formyl-2-methoxyphenyl 3-chlorobenzoate on non-small cell lung cancer (NSCLC) cell lines A549 and H1299. The results indicated varying levels of cytotoxicity depending on the specific derivative tested. For instance, certain compounds showed significant cytotoxic effects on H1299 cells, with IC50 values ranging from 13.0 to 14.0 µM, while others exhibited minimal toxicity on A549 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| ABMM-6 | H1299 | 14.0 |

| ABMM-24 | H1299 | 13.7 |

| ABMM-32 | H1299 | 13.0 |

| ABMM-15 | A549 | >60 |

| ABMM-16 | A549 | >60 |

This table summarizes the cytotoxicity results from the studies conducted on these cell lines.

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has been studied for its interaction with aldehyde dehydrogenase (ALDH) isoforms. The binding affinity to ALDH1A3 was found to be promising, suggesting that derivatives of this compound could be explored further for therapeutic interventions targeting ALDH-related pathways in cancer treatment .

Case Studies

- Case Study on NSCLC : A study investigated the effects of various derivatives of 5-Formyl-2-methoxyphenyl 3-chlorobenzoate on NSCLC cell lines. The findings revealed that compounds with higher lipophilicity tended to exhibit greater cytotoxicity due to enhanced cellular uptake and interaction with target proteins .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which these compounds exert their effects on cancer cells. It was found that the compounds could induce apoptosis through reactive oxygen species (ROS) generation and modulation of cell cycle regulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。